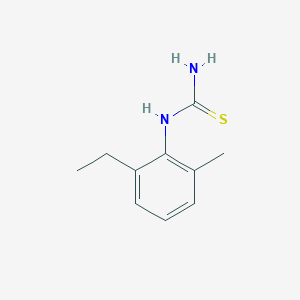

(2-乙基-6-甲基苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Ethyl-6-methylphenyl)thiourea” is a biochemical used for proteomics research . It has a molecular formula of C10H14N2S and a molecular weight of 194.3 .

Synthesis Analysis

Thioureas and their derivatives are organosulfur compounds synthesized by the reaction of various anilines with CS2 . Symmetric thiourea derivatives, such as “(2-Ethyl-6-methylphenyl)thiourea”, are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis

Thioureas are used as intermediates in several organic synthetic reactions . They have valuable uses in organic synthesis .科学研究应用

二氧化碳气体传感

乙炔基硫脲衍生物,包括类似于(2-乙基-6-甲苯基)硫脲的衍生物,已被用于电阻型二氧化碳 (CO2) 气体传感器的开发中。这些传感器在室温下运行,对 CO2 产生显著响应,具有良好的再生性和再现性。它们的特点是对 CO2 吸收和解吸的响应和恢复时间快,使其适合于环境监测和控制系统 (Daud, Wahid, & Khairul, 2019)。

对映选择性催化

伯胺硫脲衍生物已被探索作为高度对映选择性催化剂,用于酮与硝基烯烃的共轭加成。这包括广泛的底物范围和良好至优异的非对映选择性,特别是在乙基酮中。此类应用在有机合成领域至关重要,其中创建分子的特定对映异构体至关重要 (Huang & Jacobsen, 2006)。

有机晶体性质

对对甲苯基硫脲和对氯苯基硫脲等化合物的研究揭示了有机晶体的分子结构和电子功能特性。这些研究通常涉及 X 射线衍射方法,有助于理解材料的晶体学和电子特性,这在材料科学和工程中至关重要 (Deng & Yang, 1994)。

生物活性

硫脲衍生物因其潜在的生物活性而受到研究,包括抗氧化、细胞毒性、抗菌和抗真菌特性。例如,已经合成了硝基取代酰硫脲,并研究了它们与 DNA 的相互作用以及其他生物学特性。此类研究对于开发新药和治疗剂至关重要 (Tahir et al., 2015)。

金属配合物和抗真菌活性

合成了 N-苯甲酰-N'-烷基硫脲及其与 Ni(II)、Co(III) 和 Pt(II) 等金属的配合物,并对其抗真菌活性进行了表征。了解硫脲衍生物与金属的相互作用可以导致开发具有潜在工业和制药应用的新化合物 (del Campo et al., 2004)。

作用机制

Target of Action

Thiourea derivatives, including (2-Ethyl-6-methylphenyl)thiourea, have been found to interact with several targets. These include enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and neurotransmission .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also inhibits AChE and BuChE, enzymes that break down acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase can impact carbohydrate metabolism, potentially leading to decreased blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially impacting cognitive function .

Pharmacokinetics

They are metabolized by various enzymatic processes and excreted via the kidneys .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased postprandial blood glucose levels, which could be beneficial in managing diabetes . Inhibition of AChE and BuChE can increase acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Ethyl-6-methylphenyl)thiourea. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

安全和危害

未来方向

Thioureas and their derivatives are of huge importance commercially, industrially, and academically . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . They have promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase .

属性

IUPAC Name |

(2-ethyl-6-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-3-8-6-4-5-7(2)9(8)12-10(11)13/h4-6H,3H2,1-2H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTVQPRXZSXDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone](/img/structure/B2829564.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2829566.png)

![(6-Methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2829567.png)

![Tricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2829573.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2829577.png)

![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)

![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)